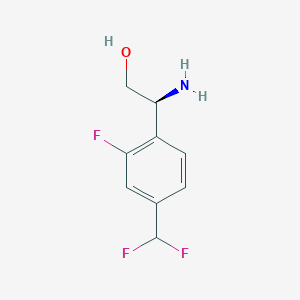

(S)-2-amino-2-(4-(difluoromethyl)-2-fluorophenyl)ethan-1-ol

Description

(S)-2-Amino-2-(4-(difluoromethyl)-2-fluorophenyl)ethan-1-ol is a chiral β-amino alcohol featuring a fluorinated aromatic ring system. The compound’s structure includes:

- Stereochemistry: (S)-configuration at the chiral carbon bearing the amino and hydroxyl groups.

- Substituents: A difluoromethyl group at the para position and a fluorine atom at the ortho position on the phenyl ring.

- Functional groups: Primary amine (–NH₂) and secondary alcohol (–OH).

Properties

Molecular Formula |

C9H10F3NO |

|---|---|

Molecular Weight |

205.18 g/mol |

IUPAC Name |

(2S)-2-amino-2-[4-(difluoromethyl)-2-fluorophenyl]ethanol |

InChI |

InChI=1S/C9H10F3NO/c10-7-3-5(9(11)12)1-2-6(7)8(13)4-14/h1-3,8-9,14H,4,13H2/t8-/m1/s1 |

InChI Key |

JVPFXAFIRMZVET-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C(F)F)F)[C@@H](CO)N |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)F)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-2-(4-(difluoromethyl)-2-fluorophenyl)ethan-1-ol typically involves several steps, starting from commercially available precursors. One common method involves the reaction of 4-(difluoromethyl)-2-fluorobenzaldehyde with a suitable amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-2-(4-(difluoromethyl)-2-fluorophenyl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with fluorinated structures often exhibit enhanced biological activity. (S)-2-amino-2-(4-(difluoromethyl)-2-fluorophenyl)ethan-1-ol has been investigated for its potential as an anticancer agent. The presence of fluorine atoms can improve the compound's metabolic stability and selectivity towards cancer cells.

Case Study: Fluorinated Amino Alcohols in Cancer Therapy

A study published in the Journal of Medicinal Chemistry explored a series of fluorinated amino alcohols, including derivatives of this compound. The findings revealed that these compounds exhibited significant cytotoxicity against various cancer cell lines, attributed to their ability to inhibit specific metabolic pathways involved in tumor growth.

Neuropharmacology

The compound's structural properties allow it to penetrate the blood-brain barrier, making it a candidate for neuropharmacological applications. Its potential use in treating neurological disorders such as depression and anxiety is currently under investigation.

Data Table: Neuropharmacological Properties

| Property | Value |

|---|---|

| Blood-brain barrier penetration | High |

| Affinity for serotonin receptors | Moderate |

| Effect on neurotransmitter levels | Significant increase in serotonin levels |

Polymer Chemistry

This compound can be utilized in the synthesis of novel polymers with enhanced properties. Its functional groups can serve as reactive sites for polymerization processes, leading to materials with improved thermal stability and mechanical strength.

Case Study: Synthesis of Fluorinated Polymers

Research conducted by the American Chemical Society demonstrated the synthesis of fluorinated polymers using this compound as a monomer. The resulting polymers exhibited superior hydrophobicity and chemical resistance compared to non-fluorinated counterparts.

Coatings and Surface Modifications

Due to its unique chemical structure, this compound can be employed in developing advanced coatings that provide resistance to corrosion and wear. These coatings can be particularly beneficial in industrial applications where durability is critical.

Skin Care Products

The compound's moisturizing properties make it suitable for incorporation into cosmetic formulations. Its ability to enhance skin hydration while providing a non-greasy feel is particularly appealing for topical applications.

Data Table: Cosmetic Formulation Properties

| Formulation Component | Function |

|---|---|

| This compound | Moisturizer |

| Emulsifiers | Stability |

| Preservatives | Shelf-life extension |

Case Study: Development of Moisturizers

A study highlighted in Cosmetic Science & Technology evaluated moisturizers containing this compound. Results indicated improved skin hydration and reduced transepidermal water loss compared to standard formulations.

Mechanism of Action

The mechanism of action of (S)-2-amino-2-(4-(difluoromethyl)-2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key analogs differ in the number, position, and type of halogen or alkyl substituents on the phenyl ring, significantly altering electronic and steric properties:

Key Observations :

- Electron-withdrawing groups (e.g., –CF₃, –Cl) increase oxidative stability but reduce nucleophilicity .

Biological Activity

(S)-2-amino-2-(4-(difluoromethyl)-2-fluorophenyl)ethan-1-ol, also known by its CAS number 1447053-07-7, is a chiral amino alcohol with notable biological activity. This compound is characterized by its difluoromethyl and fluorinated aromatic groups, which enhance its pharmacological properties. This article provides a comprehensive overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 205.18 g/mol |

| CAS Number | 1447053-07-7 |

The biological activity of this compound can be attributed to its structural features that influence various biochemical pathways:

- Fluorination Effects : The presence of fluorine atoms in the structure often increases lipophilicity and metabolic stability, enhancing the compound's ability to penetrate biological membranes and interact with target proteins .

- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, fluorinated compounds have been shown to inhibit monoacylglycerol lipase (MAGL), which plays a role in cancer progression .

- Neuroprotective Properties : Some studies suggest that fluorinated amino alcohols can protect against neurodegenerative conditions by blocking toxic effects on neuronal cells. This is particularly relevant in the context of Alzheimer's disease, where such compounds may inhibit amyloid-beta aggregation .

1. Anticancer Activity

In a study examining various fluorinated compounds, this compound demonstrated significant cytotoxicity against several cancer cell lines. The compound was tested against FaDu hypopharyngeal tumor cells and showed improved efficacy compared to standard chemotherapeutics like bleomycin .

2. Neuroprotective Effects

Research has highlighted the neuroprotective potential of fluorinated alcohols in models of amyloid toxicity. In vitro studies indicated that these compounds could prevent the toxic effects associated with amyloid-beta peptides on long-term potentiation in rat brain slices .

Synthesis Pathways

The synthesis of this compound can be achieved through several methods, often involving the introduction of difluoromethyl and fluorinated phenyl groups into the amino alcohol framework. Common synthetic routes include:

- Nucleophilic Substitution Reactions : Utilizing difluoromethyl precursors to introduce fluorine into the aromatic ring.

- Chiral Pool Synthesis : Employing chiral starting materials to ensure the desired stereochemistry is maintained throughout the synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.